1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde typically involves a two-step processThis reaction involves the use of azides and alkynes under mild conditions with copper catalysts . The second step involves the oxidation of the resulting triazole to form the aldehyde group .
For the preparation of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime, the aldehyde is reacted with O-(2,4-dichlorobenzyl)hydroxylamine under appropriate conditions to form the oxime derivative. This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis platforms could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coordination complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives often inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with key residues . The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: This compound is similar but lacks the oxime group.
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a nitro group instead of the phenyl group.
1-ethyl-1H-1,2,4-triazole-5-carbaldehyde: This compound has an ethyl group and a different triazole ring structure.
Uniqueness
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime is unique due to the presence of both the triazole ring and the oxime group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(1-phenyltriazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c17-13-7-6-12(16(18)8-13)11-23-19-9-14-10-22(21-20-14)15-4-2-1-3-5-15/h1-10H,11H2/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIOHGQGCUDDGI-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.